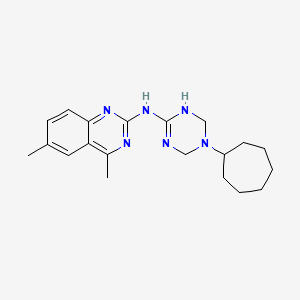![molecular formula C13H11N5S B11570699 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-08-5](/img/structure/B11570699.png)
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that features a unique combination of a benzimidazole ring fused with a triazine ring and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-benzimidazolylguanidine with thiophene-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in a solvent like dioxane . The reaction mixture is then purified using column chromatography to obtain the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazine ring or the benzimidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine or benzimidazole derivatives, and various substituted analogs.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiparasitic activities.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exerts its effects involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides required for DNA replication and cell division . This mechanism is particularly relevant in the context of cancer and bacterial infections.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits DHFR and has been studied for its anticancer properties.
1,3,5-Triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and antiparasitic effects.
Uniqueness
4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential as a versatile building block in synthetic chemistry and materials science.
特性
CAS番号 |
78650-08-5 |
|---|---|
分子式 |
C13H11N5S |
分子量 |
269.33 g/mol |
IUPAC名 |
4-thiophen-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C13H11N5S/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
InChIキー |
MKXLYVVEBIMPSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-2-[2-(acetyloxy)-5-chlorophenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11570617.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11570619.png)
![N-(4-methoxybenzyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570626.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11570629.png)

![2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570637.png)
![(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11570643.png)
![N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11570649.png)
![3-(Hexylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11570654.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570657.png)
![N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570664.png)
![(2E)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11570665.png)
![N-(butan-2-yl)-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11570667.png)
![3-(2-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570676.png)
